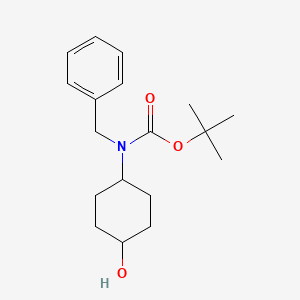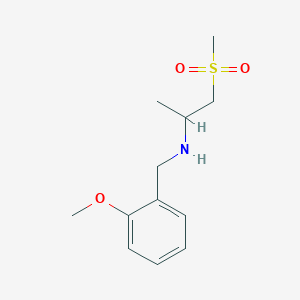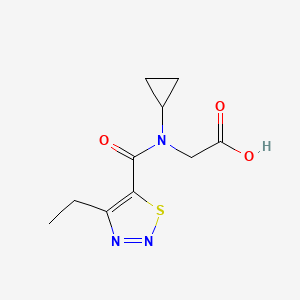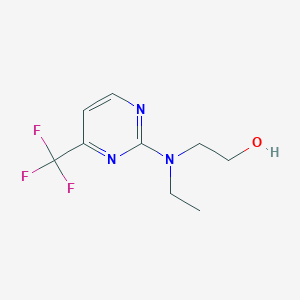
5-(Azetidin-3-yl)-2-methyl-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-3-yl)-2-methyl-tetrazole: is a heterocyclic compound that features both azetidine and tetrazole rings. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is a four-membered nitrogen-containing ring, while the tetrazole ring is a five-membered ring containing four nitrogen atoms. The combination of these two rings in a single molecule offers a range of chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials like benzylamine. The reaction employs green oxidation in a microchannel reactor, which is suitable for scale-up production . This approach minimizes the use of hazardous reagents and maximizes yield, making it an environmentally friendly option.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azetidin-3-yl)-2-methyl-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amines or other derivatives.
Substitution: The azetidine and tetrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines
Applications De Recherche Scientifique
5-(Azetidin-3-yl)-2-methyl-tetrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Mécanisme D'action
The mechanism of action of 5-(Azetidin-3-yl)-2-methyl-tetrazole involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets. The tetrazole ring, on the other hand, can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
Uniqueness
Compared to these similar compounds, 5-(Azetidin-3-yl)-2-methyl-tetrazole stands out due to its unique combination of azetidine and tetrazole rings. This dual-ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery further highlight its uniqueness.
Propriétés
Formule moléculaire |
C5H9N5 |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
5-(azetidin-3-yl)-2-methyltetrazole |
InChI |
InChI=1S/C5H9N5/c1-10-8-5(7-9-10)4-2-6-3-4/h4,6H,2-3H2,1H3 |
Clé InChI |
AVZKIYJSNBKYRW-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)



![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)



![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)


![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)


